molecular formula C9H6FNO4 B12996359 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid

7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B12996359
M. Wt: 211.15 g/mol
InChI Key: SIPJROVDRFQGFV-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a fluorine atom at the 7th position, a methyl group at the 3rd position, and a carboxylic acid group at the 6th position. The molecular formula of this compound is C9H6FNO4, and it has a molecular weight of 211.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives under specific reaction conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Scientific Research Applications

7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

7-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C9H6FNO4/c1-11-5-3-2-4(8(12)13)6(10)7(5)15-9(11)14/h2-3H,1H3,(H,12,13)

InChI Key

SIPJROVDRFQGFV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C=C2)C(=O)O)F)OC1=O

Origin of Product

United States

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